N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzamide moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and subsequent coupling with benzamide. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The final step involves coupling the thiadiazole derivative with benzamide using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of robust catalysts and environmentally friendly reagents would also be prioritized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the benzamide moiety can produce corresponding amines.
Scientific Research Applications
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiadiazole ring may also play a role in stabilizing the compound’s interaction with its target, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(5-trifluoromethyl-1,2,4-triazol-3-yl)benzenesulfonamide: This compound shares the trifluoromethyl and benzamide moieties but features a triazole ring instead of a thiadiazole ring.
N-(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound contains a thiourea group and two trifluoromethyl groups attached to a phenyl ring.
Uniqueness
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)8-15-16-9(18-8)14-7(17)6-4-2-1-3-5-6/h1-5H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDLJBIMKZEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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